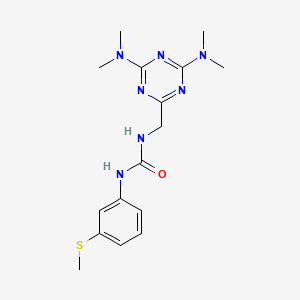

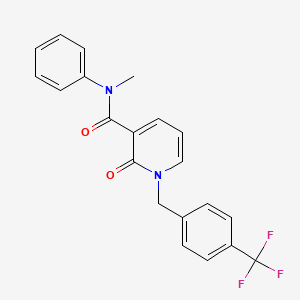

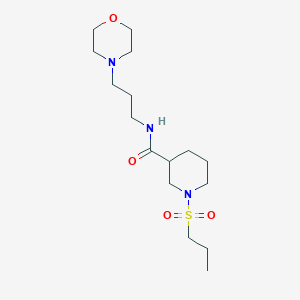

![molecular formula C24H18BrN3 B2719887 3-(3-溴苯基)-8-乙基-1-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901030-96-4](/img/structure/B2719887.png)

3-(3-溴苯基)-8-乙基-1-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a type of quinoline . Quinolines are a class of compounds that have a wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the bromophenyl, ethyl, and phenyl groups could potentially influence the reactivity of the compound.科学研究应用

Dye Chemistry and Photonics

Quinoline-containing compounds, including our target molecule, often serve as dyes due to their extended π-conjugated systems. These systems facilitate efficient intramolecular charge transfer (ICT), making them valuable in photonics and optoelectronics. The electron-acceptor part of such π-conjugated systems frequently includes aromatic nitrogen-containing heterocycles like quinoline . Researchers explore their use in photosensitive materials, liquid crystal displays, and other optical applications.

Metal Complexation and Ligand Chemistry

Quinophthalones (QPH) and their derivatives act as ligands, forming stable complexes with various metal cations (e.g., cobalt, nickel, copper). These interactions have implications in catalysis, sensing, and materials science. Understanding the coordination chemistry of quinophthalones contributes to designing novel metal-based systems .

Anticorrosion Properties

Studies have investigated the anticorrosion effects of quinophthalones and related analogues (such as pyrophthalones). While quinophthalones contain a quinoline ring, pyrophthalones feature a pyridine ring. Researchers explore the correlation between their structures and effectiveness as anticorrosion reagents .

Pharmaceutical Applications

Substituted quinophthalones serve as starting points for creating pharmaceutical compounds. Their unique structural features make them interesting candidates for drug development. Researchers explore their potential therapeutic properties .

Materials Science and Electroactive Materials

Quinophthalones contribute to the development of electroactive materials with n-type conductivity. Their electron-affinity characteristics, stemming from the quinoline ring and β-diketone fragment, make them relevant in materials science. Applications include organic semiconductors and conductive polymers .

Synthetic Methodology and Green Chemistry

Researchers continually explore innovative synthetic routes for quinoline derivatives. Recent advances include green and clean synthesis methods, such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts. These approaches enhance the sustainability and efficiency of quinoline synthesis .

作用机制

未来方向

属性

IUPAC Name |

3-(3-bromophenyl)-8-ethyl-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-6-8-18(25)14-17)27-28(24)19-9-4-3-5-10-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSXHPUVROJCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

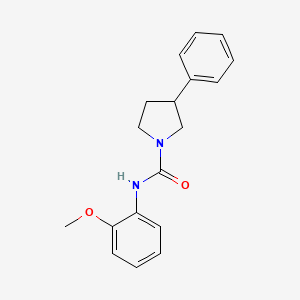

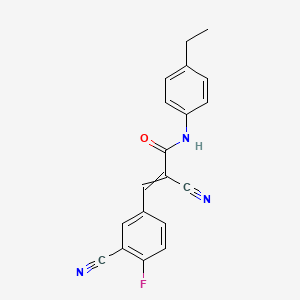

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)

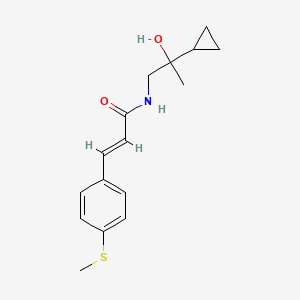

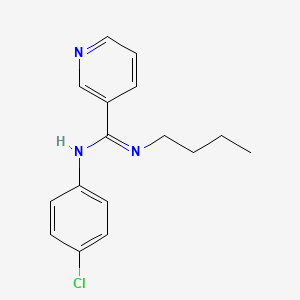

![2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2719809.png)

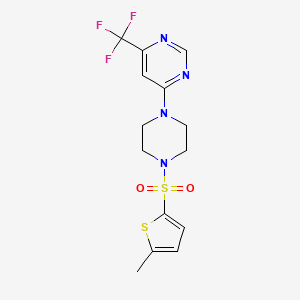

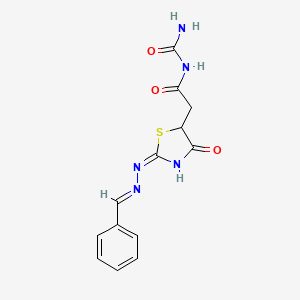

![2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2719813.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)